tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Overview
Description
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a methyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural features make it a valuable tool in understanding the mechanisms of enzyme catalysis.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical compounds. It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
- tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: This compound has a hydroxymethyl group instead of a methyl group, which can lead to different reactivity and biological activity.
- tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate: This compound has a pyrrolidine ring instead of a piperidine ring, which can affect its steric and electronic properties.
- tert-Butyl carbamate: This simpler compound lacks the piperidine or pyrrolidine ring, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate lies in its specific structural features, which provide a balance of steric hindrance and reactivity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALVHVMBXLLIY-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647207 | |
Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951163-61-4 | |
Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951163-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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